molecular formula C23H18N4O3S B250881 N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Numéro de catalogue: B250881
Poids moléculaire: 430.5 g/mol
Clé InChI: YZWMFODEJFYILK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BIBR 1532, is a small molecule inhibitor of telomerase. Telomerase is an enzyme that plays a critical role in maintaining the length of telomeres, which are the protective caps at the ends of chromosomes. Telomerase is highly expressed in cancer cells, making it a promising target for cancer therapy. BIBR 1532 has been extensively studied for its potential as a cancer treatment.

Mécanisme D'action

N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 1532 inhibits telomerase activity by binding to the RNA component of telomerase, which is essential for its enzymatic activity. This binding prevents the formation of the telomerase complex and inhibits telomerase activity. This compound 1532 has been shown to be a selective inhibitor of telomerase, with little or no effect on other cellular processes.
Biochemical and Physiological Effects
This compound 1532 has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on telomerase activity, this compound 1532 has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound 1532 has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 1532 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It is also selective for telomerase, which reduces the risk of off-target effects. However, this compound 1532 has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Orientations Futures

There are several future directions for research on N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 1532. One area of interest is the development of more potent and selective telomerase inhibitors. Another area of interest is the use of telomerase inhibitors in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in the use of telomerase inhibitors for the treatment of other diseases, such as age-related diseases and genetic disorders.
Conclusion
This compound 1532 is a small molecule inhibitor of telomerase that has been extensively studied for its potential as a cancer treatment. It inhibits telomerase activity by binding to the RNA component of telomerase, which is essential for its enzymatic activity. This compound 1532 has been shown to have a variety of biochemical and physiological effects, including inducing cell cycle arrest and apoptosis in cancer cells. While this compound 1532 has some limitations for use in lab experiments, it has several advantages as a telomerase inhibitor. There are several future directions for research on this compound 1532, including the development of more potent and selective telomerase inhibitors and the use of telomerase inhibitors in combination with other cancer treatments.

Méthodes De Synthèse

The synthesis of N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 1532 involves several steps, starting with the reaction of 2-aminobenzimidazole with 4-nitrophenyl isothiocyanate to form the corresponding carbamothioate. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to form this compound 1532. The synthesis of this compound 1532 has been optimized to improve its yield and purity.

Applications De Recherche Scientifique

N-{[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide 1532 has been extensively studied for its potential as a cancer treatment. Telomerase is highly expressed in cancer cells, and inhibition of telomerase activity can lead to telomere shortening and cell death. This compound 1532 has been shown to inhibit telomerase activity in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound 1532 has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Propriétés

Formule moléculaire

C23H18N4O3S

Poids moléculaire

430.5 g/mol

Nom IUPAC

N-[[4-(1H-benzimidazol-2-yl)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C23H18N4O3S/c28-22(15-7-10-19-20(13-15)30-12-11-29-19)27-23(31)24-16-8-5-14(6-9-16)21-25-17-3-1-2-4-18(17)26-21/h1-10,13H,11-12H2,(H,25,26)(H2,24,27,28,31)

Clé InChI

YZWMFODEJFYILK-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4

SMILES canonique

C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.